
1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is a chemical compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a naphthalenylmethyl group attached to one of the nitrogen atoms, along with two methyl groups attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- typically involves the reaction of 1,2-ethanediamine with naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, blocking their signaling pathways. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the naphthalenylmethyl group and has different chemical properties and applications.
1,2-Ethanediamine, N,N’-diethyl-: This compound has ethyl groups instead of methyl groups, leading to different reactivity and uses.
N,N’-Dimethyl-1,2-ethanediamine: This compound is similar but lacks the naphthalenylmethyl group, making it less versatile in certain applications.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Propriétés
Numéro CAS |
50341-70-3 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3 |
Clé InChI |
RWJJKNPSJCNSQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




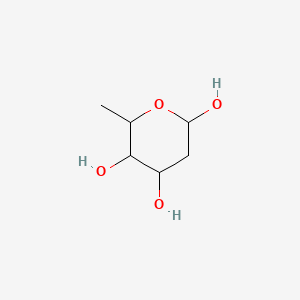


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
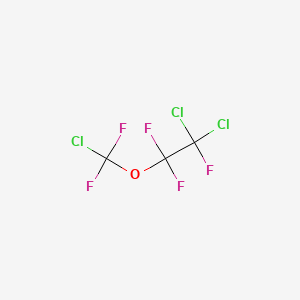
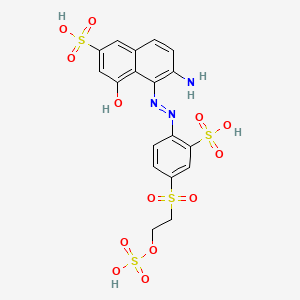

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
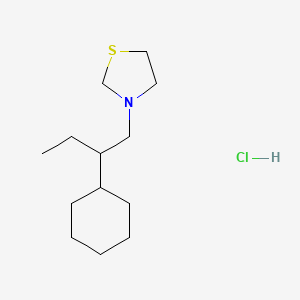
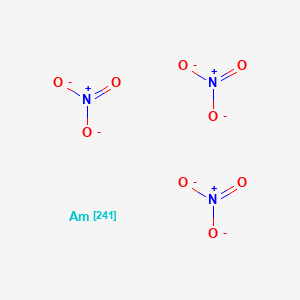
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
